6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime
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Overview
Description
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime is a chemical compound with the molecular formula C13H8F3NO2 It is known for its unique structural features, which include a trifluoromethyl group attached to a phenoxy ring and a nicotinaldehyde oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime typically involves the following steps:
Formation of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde: This intermediate is synthesized by reacting 6-hydroxy-nicotinaldehyde with 3-(trifluoromethyl)phenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired aldehyde.
Oximation: The aldehyde is then converted to its oxime derivative by reacting it with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction is typically conducted at room temperature or slightly elevated temperatures to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde: The precursor to the oxime derivative, which lacks the oxime group.
6-[3-(Trifluoromethyl)phenoxy]nicotinic acid: A related compound with a carboxylic acid group instead of the aldehyde or oxime group.
6-[3-(Trifluoromethyl)phenoxy]nicotinamide: A derivative with an amide group.
Uniqueness
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime is unique due to the presence of both the trifluoromethyl group and the oxime moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxime group can participate in hydrogen bonding and other interactions with biological targets.
Properties
IUPAC Name |
(NE)-N-[[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)10-2-1-3-11(6-10)20-12-5-4-9(7-17-12)8-18-19/h1-8,19H/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRQZTWECSYTTL-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=NO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)/C=N/O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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